N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that features both indole and chromene moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro(difluoro)methoxy Group: This step involves the reaction of the indole derivative with chloro(difluoro)methoxy reagents under controlled conditions.
Synthesis of the Chromene Moiety: The chromene ring can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Coupling of Indole and Chromene Moieties: The final step involves coupling the indole and chromene derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Chromene Derivatives: Compounds like coumarin and chromone share the chromene moiety and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide lies in its combined indole and chromene structures, along with the presence of chloro(difluoro)methoxy and nitro groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H16ClF2N3O6 |
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Molecular Weight |
491.8 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClF2N3O6/c1-11-15(16-10-14(34-22(23,24)25)3-4-18(16)27-11)6-7-26-20(29)17-9-12-8-13(28(31)32)2-5-19(12)33-21(17)30/h2-5,8-10,27H,6-7H2,1H3,(H,26,29) |
InChI Key |
JDGBTDXOPAHYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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